molecular formula C7H6N2O2 B12580299 7H-1,4-Methano[1,3]oxazolo[4,3-d][1,2,5]oxadiazepine CAS No. 342393-61-7

7H-1,4-Methano[1,3]oxazolo[4,3-d][1,2,5]oxadiazepine

Cat. No.: B12580299
CAS No.: 342393-61-7
M. Wt: 150.13 g/mol
InChI Key: MFDNRDNNXNTHCI-UHFFFAOYSA-N
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Description

7H-1,4-Methano[1,3]oxazolo[4,3-d][1,2,5]oxadiazepine is a heterocyclic compound that contains nitrogen and oxygen atoms within its structure.

Chemical Reactions Analysis

7H-1,4-Methano[1,3]oxazolo[4,3-d][1,2,5]oxadiazepine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

7H-1,4-Methano[1,3]oxazolo[4,3-d][1,2,5]oxadiazepine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

    Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly for treating infections and inflammatory conditions.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of 7H-1,4-Methano[1,3]oxazolo[4,3-d][1,2,5]oxadiazepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This inhibition is often due to the compound’s ability to bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

7H-1,4-Methano[1,3]oxazolo[4,3-d][1,2,5]oxadiazepine can be compared with other oxadiazepine derivatives, such as:

    1,2,4-Oxadiazole: Known for its antimicrobial and anti-inflammatory properties.

    1,2,5-Oxadiazole: Exhibits similar biological activities but with different structural features.

    1,3,4-Oxadiazole: Often used in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties .

Properties

CAS No.

342393-61-7

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

4,9-dioxa-6,10-diazatricyclo[6.2.1.02,6]undeca-1(10),2,7-triene

InChI

InChI=1S/C7H6N2O2/c1-5-2-9-4-10-3-7(9)6(1)8-11-5/h2-3H,1,4H2

InChI Key

MFDNRDNNXNTHCI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN3COC=C3C1=NO2

Origin of Product

United States

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